molecular formula C9H13N B14415191 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine CAS No. 85616-66-6

3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine

Cat. No.: B14415191
CAS No.: 85616-66-6
M. Wt: 135.21 g/mol
InChI Key: FHWVFYHPWSSMBT-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of catalysts and specific solvents can significantly influence the reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-3,4,4a,5,8,8a-Hexahydro-2-Chromen-4,8-Diols: These compounds share a similar hexahydro structure but differ in functional groups and biological activity.

    Naphthalene Derivatives: Compounds like 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene have structural similarities but distinct chemical properties.

Uniqueness

3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

85616-66-6

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

4-azatricyclo[4.3.1.03,8]dec-3-ene

InChI

InChI=1S/C9H13N/c1-6-2-8-3-7(1)5-10-9(8)4-6/h6-8H,1-5H2

InChI Key

FHWVFYHPWSSMBT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CN=C3C2

Origin of Product

United States

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